molecular formula C24H36O2 B1251706 Nisinic acid CAS No. 68378-49-4

Nisinic acid

Cat. No. B1251706
CAS RN: 68378-49-4
M. Wt: 356.5 g/mol
InChI Key: YHGJECVSSKXFCJ-KUBAVDMBSA-N
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Description

Nisinic acid, while not directly mentioned in the available scientific literature, appears to be closely related to discussions on nisin, a well-known antimicrobial peptide produced by Lactococcus lactis. Nisin is part of the class I bacteriocins known as lantibiotics, characterized by their small size, cationic nature, hydrophobic properties, and the presence of (β-methyl)lanthionine rings resulting from significant post-translational modifications (Cheigh & Pyun, 2005). This introduction focuses on nisin due to the absence of specific references to "Nisinic acid" and assumes that the interest lies in the chemical and biological properties of nisin or its derivatives.

Synthesis Analysis

Nisin is synthesized by several strains of Lactococcus lactis through a complex biosynthesis pathway involving a cluster of 11 genes arranged transcriptionally as nisA(Z)BTCIP, nisRK, and nisFEG. Its biosynthesis is regulated in a growth-phase-dependent manner, with nisin-mediated induction occurring via the NisRK two-component regulatory system. The total synthesis of nisin has been achieved through the successive condensations of segments, including cyclic lanthionine peptide parts and the C-terminal linear segment, highlighting the complexity and the precise enzymatic orchestration required for its production (Fukase et al., 1992).

Molecular Structure Analysis

Nisin's molecular structure is distinguished by its posttranslationally modified peptide, containing unusual dehydroalanine and dehydrobutyrine residues, lanthionine, and β-methyl-lanthionine, contributing to its unique functional properties. NMR studies have elucidated the aqueous structure of nisin, revealing an amphiphilic N-terminal fragment and a rigid double-ring fragment formed by residues, which plays a crucial role in its antimicrobial activity (Ven et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of nisin, particularly its unusual amino acid residues toward nucleophiles, has been explored, showing that its antimicrobial activity is significantly reduced upon modification of these residues. This indicates the critical role of the dehydroalanine and dehydrobutyrine residues in the peptide's mechanism of action (Liu & Hansen, 1990).

Physical Properties Analysis

Nisin's solubility varies with pH, being higher at lower pH values and significantly lower at higher pH levels, which is crucial for its application as a preservative and antimicrobial agent in various pH environments. This pH-dependent solubility profile is essential for its functional efficacy in different applications (Rollema et al., 1995).

Scientific Research Applications

Fermentation and Food Industry Applications

Nisinic acid, often referred to as nisin, is extensively used in the field of food, medicine, and scientific research. Its production using immobilized Lactic acid bacteria has shown promising results in the fermentation industry, particularly for dairy products and lactic acid production (Liu, 2009). Additionally, the encapsulation of nisin in nanoparticles like chitosan and γ-PGA has been studied for enhancing its efficiency in food and pharmaceutical industries (Chunhua Wu et al., 2016).

Biofilm Reactor and Antimicrobial Activity

Nisin's role in fermentation biofilm reactors for enhancing production efficiency and its antimicrobial activity against a wide range of Gram-positive bacteria have been recognized. The recovery of nisin during fermentation in biofilm reactors has demonstrated significant enhancements in production (Pongtharangkul & Demirci, 2006). Moreover, nisin has found practical application as a natural preservative in industrially processed foods, owing to its antibacterial properties against pathogenic bacteria in foods (Schillinger, Geisen, & Holzapfel, 1996).

Food Preservation and Enhancement Techniques

Further research on nisin has led to the development of enhanced derivatives through intensive mutagenesis, particularly targeting its hinge region, to improve its bioactivity against various pathogens (Healy et al., 2013). Its established use as a preservative in dairy products, canned vegetables, and recent applications in pasteurized liquid egg and natural cheese production highlight its versatility in the food industry (Delves-Broughton et al., 1996).

Stability and Solubility Improvements

Studies on nisin's solubility and stability have led to the creation of mutants with improved functional properties, making it more suitable for various applications (Rollema et al., 1995). Its antimicrobial activity against saliva-derived multi-species biofilms and compatibility with human oral cells indicate its potential therapeutic value in oral healthcare (Shin et al., 2015).

Nanoparticle Encapsulation for Food Preservation

Encapsulation of nisin in pectin nanoparticles is another innovative approach to protect it from interaction with food components, enhancing its stability and antimicrobial activity for food preservation purposes (Krivorotova et al., 2016).

Grafting on Hyaluronic Acid for Antimicrobial Biopolymers

Grafting nisin onto hyaluronic acid has been explored to obtain antimicrobial biopolymers, potentially useful in various applications like wound dressings, contact lenses, and cosmetics formulations (Lequeux et al., 2014).

Simplified Purification Methods

A salting-out approach for the simple purification of nisin from culture media has been developed, facilitating its use in research and potential scale-up for industrial applications (Gough et al., 2017).

Mechanistic Studies and Optimization

Mechanistic studies of nisin's interaction with phospholipid vesicles and its permeabilization effects have been insightful for understanding its mode of action (Driessen et al., 1995). Cloning and optimization of the nisin biosynthesis pathway have also been instrumental in improving its production (Kong & Lu, 2014).

Overcoming Antimicrobial Resistance

Research on overcoming antimicrobial resistance in bacteria using bioactive magnetic nanoparticles and pulsed electromagnetic fields has shown promising results in enhancing nisin's efficacy against resistant strains (Novickij et al., 2018).

Physicochemical Properties and Main Uses

The physicochemical properties of nisin, its antimicrobial activity, and main uses as a natural food preservative have been extensively reviewed, highlighting its effectiveness against pathogenic foodborne bacteria (Gharsallaoui et al., 2016).

properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJECVSSKXFCJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318739
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Nisinic acid

CAS RN

68378-49-4, 81247-23-6
Record name C24:6n-3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68378-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NISINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Y Toyama, T Tsuchiya - Bulletin of the Chemical Society of Japan, 1935 - journal.csj.jp
… value 155.4 and iodine value 419.1, and were considered to consist mainly of nisinic acid. They were united with the sample (7 g.) of nisinic acid (iodine value 422.5) obtained in the …
Number of citations: 4 www.journal.csj.jp
Y Toyama, T Tsuchiya - Bulletin of the Chemical Society of Japan, 1935 - journal.csj.jp
… and there was obtained nisinic acid C24H36O2(5) from the fraction of the highest degree of … , besides nisinic acid, but no individual acid other than nisinic acid was separated. …
Number of citations: 10 www.journal.csj.jp
S Ueno, C Yonese - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
… described above show that the highly unsaturated acid obtained from this fraction corresponds to the C24-series and it is a mixture of scoliodonic acid C24H38O2 (F5) and nisinic acid …
Number of citations: 10 www.journal.csj.jp
S Ueno, M Iwai - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
… fatty acids of higher molecules such as nisinic acid C24H36O2 (F6), scoliodonic acid … Tsuchiya(6) found nisinic acid C24H36O2 and scoliodonic acid C21H38O2 in herring oil, …
Number of citations: 2 www.journal.csj.jp
T Yoshiyuki, T Tomotaro - Bulletin of the Chemical Society of Japan, 1935 - cir.nii.ac.jp
… The fraction of the highest degree of unsaturation consisted of nisinic acid C 24 H 36 O 2 . … H 38 O 2 and C 24 H 40 O 2 , but no individual acids other than nisinic acid were separated. …
Number of citations: 0 cir.nii.ac.jp
M Vyssotski - … , Biological Functions and Metabolism, Nutrition and …, 2011 - elibrary.ru
Nisinic acid, 24: 6n-3, and other methylene-interrupted very long chain polyunsaturated fatty acids … NISINIC ACID, 24: 6N-3, AND OTHER METHYLENE-INTERRUPTED VERY LONG …
Number of citations: 0 elibrary.ru
Y KAGAWA, M NISHIZAWA, M SUZUKI… - Journal of nutritional …, 1982 - jstage.jst.go.jp
Japanese are unique among the peoples of developed count ries in having a high intake of eicosapentaenoic acid (C 20: 5) from fresh fish and this may in part contribute to their low …
Number of citations: 456 www.jstage.jst.go.jp
S Schuster, M Fichtner, S Sasso - Scientific Reports, 2017 - nature.com
… FAs with six double bonds are docosahexaenoic acid (22:6), which has cardiovascular-protective properties 8 and is a structural component of several human organs, and nisinic acid (…
Number of citations: 20 www.nature.com
N Christinat, D Morin-Rivron, M Masoodi - Serum/Plasma Proteomics …, 2017 - Springer
… , mead acid, 4,7,10,13,16-docosapentaenoic acid, 9,12,15,18-tetracosatetraenoic acid, 6,9,12,15,18-tetracosapentaenoic acid, 9,12,15,18,21-tetracosapentaenoic acid, and nisinic acid …
Number of citations: 6 link.springer.com
K Nagao, K Nakamitsu, H Ishida, K Yoshinaga… - Journal of oleo …, 2014 - jstage.jst.go.jp
… . Additionally, THA is known as “Nisinic acid,”which means “fatty acid in herring”in Japanese, mainly because herring characteristically contain THA. Therefore, THA is also one of n-…
Number of citations: 30 www.jstage.jst.go.jp

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